FOR-MET-ALA-OH

Vue d'ensemble

Description

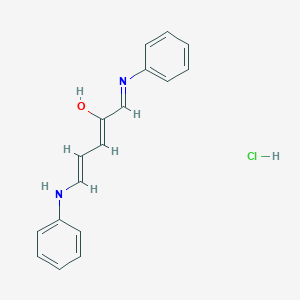

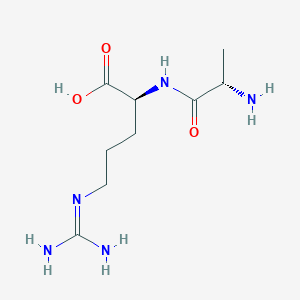

For-met-ala-OH is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a formamido group, a methylsulfanyl group, and a propanoic acid moiety. Its intricate molecular arrangement makes it a subject of study in organic chemistry, biochemistry, and pharmaceutical research.

Applications De Recherche Scientifique

For-met-ala-OH has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Formyl-L-methionyl-L-alanine, also known as FOR-MET-ALA-OH, is a complex molecule that is used in various biochemical applications. It’s commonly used as a building block in the preparation of triazolopeptides and azapeptides .

Mode of Action

It’s known to be used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis . It’s also used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Pharmacokinetics

It’s known that the use of deuterium in drug molecules, like this compound, can affect the pharmacokinetic and metabolic profiles of drugs .

Analyse Biochimique

Biochemical Properties

N-formylmethionylalanine is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is recognized by specific receptors on immune cells, triggering a cascade of immune responses . The nature of these interactions is complex and involves both physical and chemical processes.

Cellular Effects

N-formylmethionylalanine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in critically ill adults, the response to N-formylmethionylalanine is associated with increases in metabolomic shift-related metabolites and increases in 28-day mortality .

Molecular Mechanism

The mechanism of action of N-formylmethionylalanine is multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it enters the ribosome as N-formylmethionyl tRNA, a crucial step in the initiation of protein synthesis .

Metabolic Pathways

N-formylmethionylalanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it plays a role in the metabolism of methionine, serving as a methyl donor in transmethylation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of For-met-ala-OH typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the formamido group: This can be achieved by reacting an appropriate amine with formic acid or formic anhydride under controlled conditions.

Introduction of the methylsulfanyl group: This step involves the use of methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a suitable catalyst.

Coupling reactions: The formamido and methylsulfanyl intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

For-met-ala-OH undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid

- (2S)-2-[[(2S)-2-formamido-4-ethylsulfanylbutanoyl]amino]propanoic acid

- (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]butanoic acid

Uniqueness

For-met-ala-OH is unique due to its specific combination of functional groups and stereochemistry The presence of both formamido and methylsulfanyl groups in a single molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds

Propriétés

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-6(9(14)15)11-8(13)7(10-5-12)3-4-16-2/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWVAAKKEIOROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274432 | |

| Record name | N-Formyl-Met-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15183-28-5 | |

| Record name | N-Formyl-Met-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does formylmethionylalanine initiate protein synthesis in bacteria?

A1: Formylmethionylalanine (fMet-Ala) is the initial dipeptide formed during the translation of messenger RNA (mRNA) in bacteria. [, ] This process involves a specialized tRNA molecule, tRNAfMet, charged with N-formylmethionine. This tRNA recognizes the AUG start codon on the mRNA and binds to it. The ribosome then incorporates alanine, forming the dipeptide fMet-Ala. This dipeptide formation is crucial as it signifies the successful initiation of protein synthesis in bacteria. []

Q2: Can the formation of formylmethionylalanine be regulated?

A2: Yes, the synthesis of fMet-Ala can be regulated at the translational level. Studies have shown that specific ribosomal proteins, like L10, can autoregulate their own synthesis by inhibiting the formation of their first peptide bond. [] This autoregulation occurs before the formation of the first peptide bond, highlighting a complex regulatory mechanism in bacterial translation.

Q3: How does formylmethionylalanine act as a chemoattractant for neutrophils?

A3: Formylmethionylalanine acts as a potent chemoattractant, signaling the presence of bacterial invasion to neutrophils. [] When bacteria are present, they release fMet-Ala into the surrounding environment. Neutrophils sense this molecule through specific cell surface receptors, triggering a cascade of signaling events within the cell. This cascade leads to increased metabolic activity, particularly the production of reactive oxygen species (ROS), and ultimately directs the neutrophils towards the site of bacterial infection. []

Q4: Are there other chemoattractants that elicit similar responses in neutrophils as formylmethionylalanine?

A5: Yes, other chemoattractants like bacterial factors derived from Escherichia coli and activated human complement components can also elicit similar chemiluminescent responses in neutrophils. [] These chemoattractants, along with fMet-Ala, share the ability to activate neutrophils and enhance their microbicidal activity, contributing significantly to the body's defense against bacterial infections.

Q5: How does formylmethionylalanine affect cyclic nucleotide levels in neutrophils?

A6: Formylmethionylalanine has been shown to stimulate the accumulation of cyclic GMP (cGMP) in neutrophils without significantly affecting cyclic AMP (cAMP) concentrations. [] This increase in cGMP levels appears to be associated with the enhancement of neutrophil chemotaxis. This finding further supports the role of fMet-Ala in mediating the directed movement of neutrophils towards the site of bacterial infection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]](/img/structure/B97523.png)